molecular formula C16H29NSi B6310331 (4-Phenylbutyl)(dimethyl)(diethylamino)silane CAS No. 1858256-02-6

(4-Phenylbutyl)(dimethyl)(diethylamino)silane

Cat. No. B6310331
CAS RN: 1858256-02-6
M. Wt: 263.49 g/mol
InChI Key: LYPNINJGYQCSIO-UHFFFAOYSA-N
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Description

(4-Phenylbutyl)(dimethyl)(diethylamino)silane, also known as 4-PBDD, is an organosilane compound with a variety of uses in synthetic chemistry and materials science. 4-PBDD is a colorless liquid with a boiling point of approximately 150°C, and is soluble in both organic solvents and water. It is a versatile reagent, which can be used in a variety of reactions, as well as a surfactant and a lubricant. 4-PBDD is a relatively new compound, first synthesized in the early 2000s, and has been gaining attention in the scientific community for its potential applications in a variety of fields.

Scientific Research Applications

(4-Phenylbutyl)(dimethyl)(diethylamino)silane has been studied for its potential applications in a variety of scientific fields, including materials science, organic synthesis, and biochemistry. In materials science, (4-Phenylbutyl)(dimethyl)(diethylamino)silane can be used as a surfactant, a lubricant, and a dispersant for nanomaterials. In organic synthesis, (4-Phenylbutyl)(dimethyl)(diethylamino)silane can be used as a catalyst for a variety of reactions, such as the synthesis of organosilanes and organosiloxanes. In biochemistry, (4-Phenylbutyl)(dimethyl)(diethylamino)silane can be used as a reagent for the synthesis of peptides, proteins, and other biomolecules.

Mechanism of Action

(4-Phenylbutyl)(dimethyl)(diethylamino)silane is a versatile reagent, and its mechanism of action varies depending on the reaction in which it is used. In general, (4-Phenylbutyl)(dimethyl)(diethylamino)silane acts as a nucleophile, attacking electron-deficient molecules and forming a covalent bond. As a surfactant, (4-Phenylbutyl)(dimethyl)(diethylamino)silane reduces the surface tension of a solution, allowing particles to disperse more easily. As a lubricant, (4-Phenylbutyl)(dimethyl)(diethylamino)silane reduces friction between two surfaces, allowing them to move more easily.
Biochemical and Physiological Effects
(4-Phenylbutyl)(dimethyl)(diethylamino)silane has been studied for its potential effects on biochemical and physiological processes. In general, (4-Phenylbutyl)(dimethyl)(diethylamino)silane has been found to be non-toxic and non-irritating to skin and eyes, and is not expected to cause any adverse health effects. However, (4-Phenylbutyl)(dimethyl)(diethylamino)silane has been found to be an effective inhibitor of the enzyme acetylcholinesterase, suggesting that it may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

(4-Phenylbutyl)(dimethyl)(diethylamino)silane has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easy to obtain and store. It is a versatile reagent, which can be used in a variety of reactions, and is non-toxic and non-irritating. However, (4-Phenylbutyl)(dimethyl)(diethylamino)silane is not very soluble in water, and may require the use of organic solvents for some reactions.

Future Directions

There are a number of potential future directions for the use of (4-Phenylbutyl)(dimethyl)(diethylamino)silane. It could be used as a surfactant and/or lubricant in a variety of applications, such as the manufacture of electronic components, medical devices, and nanomaterials. It could also be used as a reagent for the synthesis of peptides, proteins, and other biomolecules. Additionally, it could be studied for its potential applications in the treatment of neurological disorders. Finally, it could be studied for its potential effects on other biochemical and physiological processes.

Synthesis Methods

(4-Phenylbutyl)(dimethyl)(diethylamino)silane can be synthesized using a variety of methods, including the reaction of (4-phenylbutyl)chlorosilane with dimethylamine in the presence of a catalyst, such as a Lewis acid. This reaction yields (4-Phenylbutyl)(dimethyl)(diethylamino)silane in an approximately 90% yield. Another method of synthesis involves the reaction of (4-phenylbutyl)chlorosilane with diethylamine in the presence of a Lewis acid, which yields (4-Phenylbutyl)(dimethyl)(diethylamino)silane in an approximately 80% yield.

properties

IUPAC Name

N-[dimethyl(4-phenylbutyl)silyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NSi/c1-5-17(6-2)18(3,4)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,5-6,10-11,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPNINJGYQCSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](C)(C)CCCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylbutyl)(dimethyl)(diethylamino)silane

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